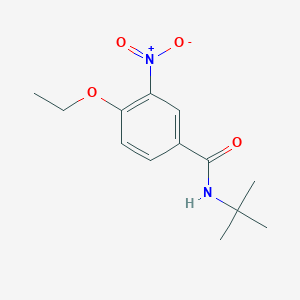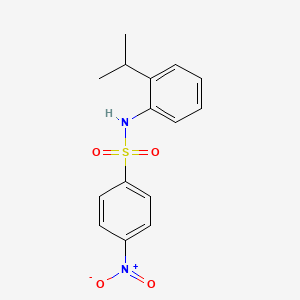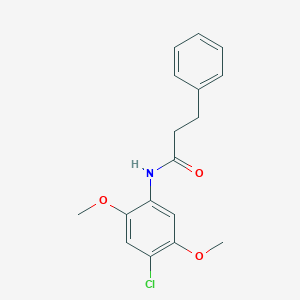
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde, also known as PPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPIC is a piperazine derivative that has a carbonyl group and a phenylpropanoyl substituent attached to the piperazine ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is its high yield of synthesis, which makes it readily available for scientific research applications. Additionally, 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has shown promising results in various fields of science, including medicinal chemistry and fluorescence spectroscopy. However, one limitation of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde. One direction is to further investigate its mechanism of action and its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde can be used as a precursor for the synthesis of other piperazine derivatives, which can be studied for their potential applications in various fields of science.
Synthesemethoden
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde can be synthesized using different methods, including the reaction of piperazine with 3-phenylpropanoyl chloride, followed by oxidation of the resulting intermediate. Another method involves the reaction of piperazine with 3-phenylpropanal, followed by oxidation with potassium permanganate. These methods have been optimized to produce high yields of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various fields of science. It has shown promising results in medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has also been studied for its potential as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential as a precursor for the synthesis of other piperazine derivatives.
Eigenschaften
IUPAC Name |
4-(3-phenylpropanoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-12-15-8-10-16(11-9-15)14(18)7-6-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQIAGOIEKJMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)


![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)


![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)